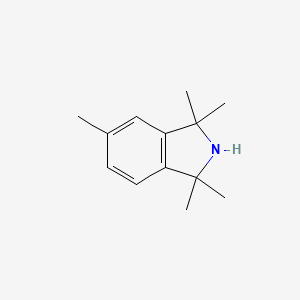
1,1,3,3,5-Pentamethyl-2,3-dihydro-1H-isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3,5-Pentamethyl-2,3-dihydro-1H-isoindole is a chemical compound with the molecular formula C14H21N It is a derivative of isoindole, characterized by the presence of five methyl groups attached to the isoindole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,5-Pentamethyl-2,3-dihydro-1H-isoindole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isoindole and methylating agents.
Methylation: The isoindole undergoes methylation reactions to introduce the five methyl groups. This can be achieved using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.
Cyclization: The methylated intermediate is then subjected to cyclization reactions to form the dihydroisoindole ring. This step may involve the use of catalysts and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation and cyclization processes, utilizing continuous flow reactors and optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3,3,5-Pentamethyl-2,3-dihydro-1H-isoindole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole derivatives with carbonyl groups, while substitution reactions can introduce various functional groups onto the methylated isoindole ring.
Applications De Recherche Scientifique
1,1,3,3,5-Pentamethyl-2,3-dihydro-1H-isoindole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1,3,3,5-Pentamethyl-2,3-dihydro-1H-isoindole involves its interaction with molecular targets and pathways within biological systems. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,3,3-Pentamethylindane: Similar in structure but differs in the position of the methyl groups.
1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene: Another related compound with a different arrangement of methyl groups.
4,6-Dinitro-1,1,3,3,5-pentamethylindane: Contains additional nitro groups, leading to different chemical properties.
Uniqueness
1,1,3,3,5-Pentamethyl-2,3-dihydro-1H-isoindole is unique due to its specific arrangement of methyl groups and the resulting electronic and steric effects. These features make it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
142968-59-0 |
|---|---|
Formule moléculaire |
C13H19N |
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
1,1,3,3,5-pentamethyl-2H-isoindole |
InChI |
InChI=1S/C13H19N/c1-9-6-7-10-11(8-9)13(4,5)14-12(10,2)3/h6-8,14H,1-5H3 |
Clé InChI |
QGRJQJJYNYAWGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(NC2(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


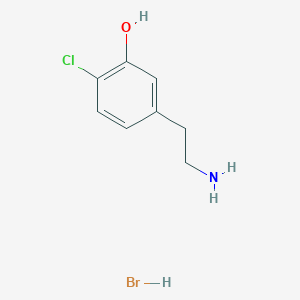
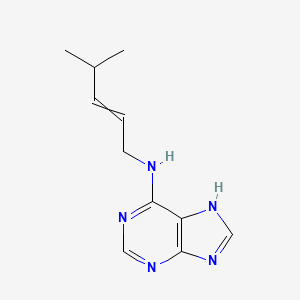
![11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B12558721.png)
![1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine](/img/structure/B12558729.png)

![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
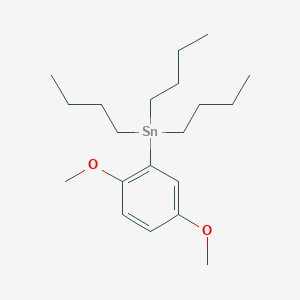
silane](/img/structure/B12558763.png)
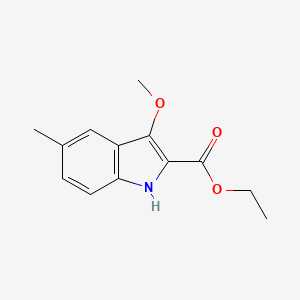
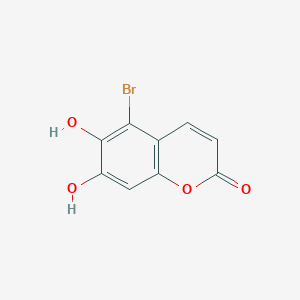
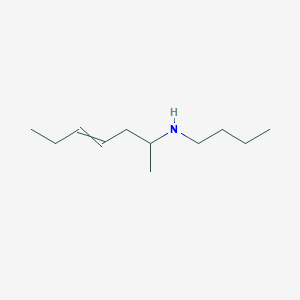
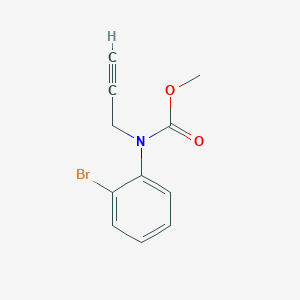
![N-[1-(4-Bromophenyl)propylidene]hydroxylamine](/img/structure/B12558782.png)
